N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921518-50-5
VCID: VC4439779
InChI: InChI=1S/C13H8Cl2N2OS3/c14-10-5-8(12(15)21-10)9-6-20-13(16-9)17-11(18)4-7-2-1-3-19-7/h1-3,5-6H,4H2,(H,16,17,18)
SMILES: C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Molecular Formula: C13H8Cl2N2OS3
Molecular Weight: 375.3

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

CAS No.: 921518-50-5

Cat. No.: VC4439779

Molecular Formula: C13H8Cl2N2OS3

Molecular Weight: 375.3

* For research use only. Not for human or veterinary use.

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide - 921518-50-5

Specification

CAS No. 921518-50-5
Molecular Formula C13H8Cl2N2OS3
Molecular Weight 375.3
IUPAC Name N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C13H8Cl2N2OS3/c14-10-5-8(12(15)21-10)9-6-20-13(16-9)17-11(18)4-7-2-1-3-19-7/h1-3,5-6H,4H2,(H,16,17,18)
Standard InChI Key FVICKOLVOOLWFB-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl

Introduction

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that integrates thiazole and thiophene moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions:

  • Formation of Thiazole Core: The thiazole ring is synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and thiourea derivatives.

  • Substitution with Dichlorothiophene: The thiazole is functionalized with 2,5-dichlorothiophene using nucleophilic substitution or coupling reactions.

  • Acetamide Derivatization: The final step involves acylation with thiophene-acetic acid derivatives to form the target compound.

Spectroscopic Characterization

The structural confirmation of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can be achieved using the following techniques:

TechniqueCharacteristic Peaks/Signals
Nuclear Magnetic Resonance (NMR)Signals for aromatic protons in the thiophene and thiazole rings; amide proton
Infrared Spectroscopy (IR)Peaks for C=O (amide), C-S (thiazole/thiophene), and N-H stretches
Mass Spectrometry (MS)Molecular ion peak corresponding to m/z = 347

Applications and Future Directions

The compound's structure suggests potential applications in drug discovery:

  • Pharmaceutical Development:

    • Further studies could explore its efficacy as an antimicrobial or anticancer agent.

  • Structure-Activity Relationship (SAR):

    • Modifications at the dichlorothiophene or acetamide groups could enhance biological activity.

  • Molecular Docking Studies:

    • Computational methods can predict its binding affinity to biological targets such as enzymes or receptors.

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